molecular formula C22H21N3O2S B2406520 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 361178-41-8

2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2406520
CAS No.: 361178-41-8
M. Wt: 391.49
InChI Key: MJVHOIHHQILPRA-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyridine-based acetamide derivative featuring a cyano group at position 3, a 2-methylphenyl substituent at position 4, and a sulfanyl bridge connecting the tetrahydropyridine core to an N-(2-methylphenyl)acetamide moiety. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in structurally related compounds (e.g., ) .

Properties

IUPAC Name

2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-14-7-3-5-9-16(14)17-11-20(26)25-22(18(17)12-23)28-13-21(27)24-19-10-6-4-8-15(19)2/h3-10,17H,11,13H2,1-2H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVHOIHHQILPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents.

    Sulfanylation: The sulfanyl group can be added through a thiolation reaction, typically using thiol reagents.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Cyanide ions, thiol reagents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy and sulfanyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several derivatives, differing primarily in substituents on the phenyl rings and pyridine core. Key analogues include:

Compound Substituents Key Structural Differences Evidence ID
2-{[3-Cyano-4-(4-Fluorophenyl)-6-Oxo-Tetrahydropyridin-2-Yl]Sulfanyl}-N-Phenylacetamide 4-Fluorophenyl (position 4), N-phenyl (acetamide) Electron-withdrawing fluorine vs. methyl on phenyl; N-phenyl vs. N-(2-methylphenyl)
N-(2,6-Dimethylphenyl)-2-{[3-Cyano-4-(4-Ethoxy-3-Methoxyphenyl)-6-Phenylpyridin-2-Yl]Sulfanyl}Acetamide 4-Ethoxy-3-methoxyphenyl (position 4), 6-phenyl (pyridine), N-(2,6-dimethylphenyl) Bulky 2,6-dimethylphenyl and methoxy/ethoxy groups; extended conjugation via 6-phenyl
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide Dihydropyrimidin-2-yl core, 2,3-dichlorophenyl (acetamide) Pyrimidine vs. tetrahydropyridine core; chlorinated phenyl vs. methyl-substituted phenyl
5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-6-{[2-(4-Methoxyphenyl)-2-Oxoethyl]Thio}-2-Methyl-1,4-Dihydropyridine-3-Carboxamide Dihydropyridine core, furyl and methoxyphenyl substituents Dihydropyridine vs. tetrahydropyridine; carboxamide vs. acetamide; additional methoxy groups

Substituent Impact :

  • Electron-Donating Groups (e.g., 2-Methylphenyl in the target compound) : Improve solubility and may influence binding affinity in biological systems via hydrophobic interactions.
  • Bulkier Substituents (e.g., 2,6-Dimethylphenyl in ) : May sterically hinder interactions but improve metabolic stability.
Physical and Spectral Properties

Comparative data for selected analogues:

Compound Melting Point (°C) Key Spectral Features Evidence ID
N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-Yl)Thio)Acetamide Not reported IR: C≡N (~2214 cm⁻¹), C=O (~1664 cm⁻¹); ¹H-NMR: Aromatic protons at δ 7.2–7.9 ppm
2-[(4-Methyl-6-Oxo-Dihydropyrimidin-2-Yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide 230–232 ¹H-NMR: SCH₂ at δ 4.12 ppm; NHCO at δ 10.10 ppm; MS: [M+H]⁺ at m/z 344.21
2-Cyano-2-[2-(4-Methylphenyl)Hydrazinylidene]-N-(4-Sulfamoylphenyl)Ethanamide (Analog from ) 288 IR: NH/NH₂ (~3325 cm⁻¹); ¹H-NMR: CH₃ at δ 2.30 ppm; MS: m/z 357 (M⁺)

Target Compound : Expected spectral features include:

  • IR : C≡N (~2210–2220 cm⁻¹), C=O (~1660–1680 cm⁻¹).
  • ¹H-NMR : Methyl groups at δ 2.1–2.3 ppm; aromatic protons at δ 7.0–7.5 ppm.

Biological Activity

2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound with diverse biological activities. This compound features a unique structure that includes a cyano group, sulfanyl group, and a dihydropyridine ring, which contribute to its pharmacological properties. The exploration of its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C22H21N3O2S
  • Molecular Weight : 391.135 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various molecular targets. The cyano group acts as an electrophile, while the sulfanyl and hydroxy groups can participate in hydrogen bonding and other interactions, modulating the activity of enzymes or receptors involved in various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of similar structures demonstrate significant antiproliferative effects against various cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF7). For instance, modifications in substituents have been found to enhance cytotoxicity significantly .
    • A notable case study revealed that specific analogs exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting potential as a chemotherapeutic agent .
  • Antimicrobial Properties :
    • Preliminary data suggest potential antibacterial and antifungal activities. Compounds with similar scaffolds have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans, indicating that this compound may possess comparable properties .
  • Neuroprotective Effects :
    • The dihydropyridine structure is often associated with neuroprotective effects. Compounds in this class have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various derivatives of tetrahydropyridine compounds on human cancer cell lines. The findings indicated that the introduction of different substituents significantly influenced the antiproliferative activity. For example, one derivative showed an IC50 value of 8.107 μM against HepG2 liver cancer cells, which was significantly lower than that of doxorubicin (0.877 μM), highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activities of compounds similar to this compound. Results demonstrated effective inhibition against several bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 16 to 32 μg/mL for various derivatives against Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AnticancerA549 (lung carcinoma)Low micromolar
MCF7 (breast cancer)Enhanced by substitutions
AntimicrobialStaphylococcus aureusMIC = 16 μg/mL
Candida albicansMIC = ≤0.25 μg/mL
NeuroprotectiveVarious neurodegenerative modelsModulation of neurotransmitters

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